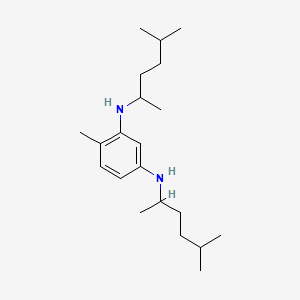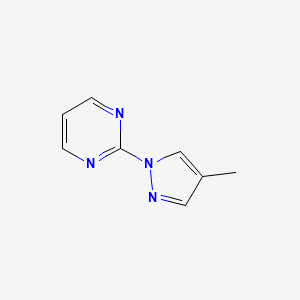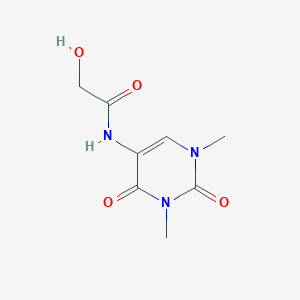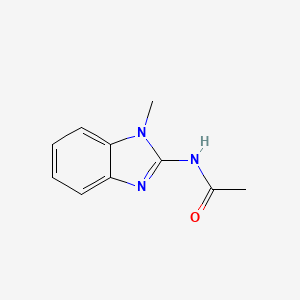
N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is an organic compound with the molecular formula C20H36N2. It is a derivative of toluenediamine, where the amino groups are substituted with 1,4-dimethylpentyl groups. This compound is known for its applications in various industrial processes, particularly as an antioxidant and stabilizer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of hydrogen and a catalyst. The reaction is carried out at elevated temperatures (110-150°C) and pressures (0.5-2.5 MPa) in a continuous flow reactor . The catalyst used is often a copper-based catalyst, which enhances the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is optimized for continuous and low-pressure conditions to reduce costs and improve efficiency. The process involves preheating the reactants, passing them through a reactor loaded with a solid catalyst, and then separating the product from the reaction mixture using gas-liquid separation and reduced pressure distillation .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is typically used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: N-substituted derivatives of toluenediamine.
Applications De Recherche Scientifique
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine has several scientific research applications:
Chemistry: Used as an antioxidant and stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Widely used in the rubber and plastics industry as an antiozonant and antioxidant to enhance the durability of materials
Mécanisme D'action
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine involves its ability to scavenge free radicals and inhibit oxidative degradation. The compound interacts with reactive oxygen species, neutralizing them and preventing damage to polymers and biological molecules. The molecular targets include reactive oxygen species and free radicals, and the pathways involved are primarily related to antioxidant defense mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-1,2-benzenediamine
- N,N’-Bis(1,4-dimethylpentyl)-m-phenylenediamine
Uniqueness
N,N’-Bis(1,4-dimethylpentyl)-2,4-toluenediamine is unique due to its specific substitution pattern on the toluenediamine core, which imparts distinct antioxidant properties and enhances its effectiveness in stabilizing polymers and protecting against oxidative stress. Its specific molecular structure allows for better interaction with free radicals compared to other similar compounds .
Propriétés
Numéro CAS |
54061-05-1 |
|---|---|
Formule moléculaire |
C21H38N2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
Clé InChI |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)





![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)


